Cas no 2172543-51-8 ({4-4-(trifluoromethyl)-1,3-thiazol-2-yloxan-4-yl}methanol)

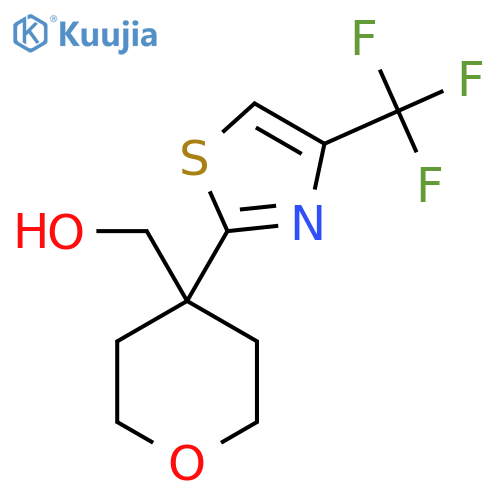

2172543-51-8 structure

商品名:{4-4-(trifluoromethyl)-1,3-thiazol-2-yloxan-4-yl}methanol

{4-4-(trifluoromethyl)-1,3-thiazol-2-yloxan-4-yl}methanol 化学的及び物理的性質

名前と識別子

-

- {4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]oxan-4-yl}methanol

- 2172543-51-8

- EN300-1627280

- {4-4-(trifluoromethyl)-1,3-thiazol-2-yloxan-4-yl}methanol

-

- インチ: 1S/C10H12F3NO2S/c11-10(12,13)7-5-17-8(14-7)9(6-15)1-3-16-4-2-9/h5,15H,1-4,6H2

- InChIKey: OZBMSDLFSZIYQH-UHFFFAOYSA-N

- ほほえんだ: S1C=C(C(F)(F)F)N=C1C1(CO)CCOCC1

計算された属性

- せいみつぶんしりょう: 267.05408429g/mol

- どういたいしつりょう: 267.05408429g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 70.6Ų

{4-4-(trifluoromethyl)-1,3-thiazol-2-yloxan-4-yl}methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1627280-0.05g |

{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]oxan-4-yl}methanol |

2172543-51-8 | 0.05g |

$959.0 | 2023-07-10 | ||

| Enamine | EN300-1627280-50mg |

{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]oxan-4-yl}methanol |

2172543-51-8 | 50mg |

$959.0 | 2023-09-22 | ||

| Enamine | EN300-1627280-1000mg |

{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]oxan-4-yl}methanol |

2172543-51-8 | 1000mg |

$1142.0 | 2023-09-22 | ||

| Enamine | EN300-1627280-5000mg |

{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]oxan-4-yl}methanol |

2172543-51-8 | 5000mg |

$3313.0 | 2023-09-22 | ||

| Enamine | EN300-1627280-0.1g |

{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]oxan-4-yl}methanol |

2172543-51-8 | 0.1g |

$1005.0 | 2023-07-10 | ||

| Enamine | EN300-1627280-100mg |

{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]oxan-4-yl}methanol |

2172543-51-8 | 100mg |

$1005.0 | 2023-09-22 | ||

| Enamine | EN300-1627280-250mg |

{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]oxan-4-yl}methanol |

2172543-51-8 | 250mg |

$1051.0 | 2023-09-22 | ||

| Enamine | EN300-1627280-1.0g |

{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]oxan-4-yl}methanol |

2172543-51-8 | 1.0g |

$1142.0 | 2023-07-10 | ||

| Enamine | EN300-1627280-2500mg |

{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]oxan-4-yl}methanol |

2172543-51-8 | 2500mg |

$2240.0 | 2023-09-22 | ||

| Enamine | EN300-1627280-2.5g |

{4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]oxan-4-yl}methanol |

2172543-51-8 | 2.5g |

$2240.0 | 2023-07-10 |

{4-4-(trifluoromethyl)-1,3-thiazol-2-yloxan-4-yl}methanol 関連文献

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

2172543-51-8 ({4-4-(trifluoromethyl)-1,3-thiazol-2-yloxan-4-yl}methanol) 関連製品

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量